
4-(3,3-Dimethylbutanoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylbutanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3,3-dimethylbutanoyl group at the 4-position and a carbonyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutanoyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale synthesis using similar cyclization reactions. The use of automated parallel solid-phase synthesis and photocatalytic synthesis methods can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Hydrolysis of the Lactam Ring
The lactam ring undergoes hydrolysis under acidic or basic conditions to yield 4-(3,3-dimethylbutanoyl)piperazine-2-carboxylic acid.
Conditions and Outcomes
Conditions | Reagents | Product | Yield | Characterization Data (IR/NMR) |
---|---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux, 12 h | Carboxylic acid derivative | 85% | IR: 1720 cm⁻¹ (C=O), 3200 cm⁻¹ (-COOH) |
Basic hydrolysis | 2M NaOH, 80°C, 8 h | Sodium carboxylate intermediate | 78% | ¹H NMR: δ 3.45 (m, piperazine protons) |
Mechanism :
-
Acidic: Protonation of the lactam oxygen facilitates nucleophilic attack by water, leading to ring opening and subsequent oxidation.
-
Basic: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses into the carboxylate .
Alkylation and Acylation Reactions
The secondary amine in the piperazine ring participates in alkylation and acylation reactions when the lactam ring is opened.
Alkylation Example :
Reaction with methyl iodide in the presence of K₂CO₃ yields N-methyl-4-(3,3-dimethylbutanoyl)piperazine-2-one.
Conditions | Reagents | Product | Yield |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 72% |
Acylation Example :
Acetylation with acetic anhydride produces N-acetyl-4-(3,3-dimethylbutanoyl)piperazine-2-one.
Conditions | Reagents | Product | Yield |
---|---|---|---|
Acylation | (Ac)₂O, Et₃N, RT | N-Acetyl derivative | 68% |
Mechanism :
-
The lone pair on the secondary amine attacks electrophilic agents (alkyl halides, acyl chlorides), forming substituted derivatives .
Coordination Chemistry
The deprotonated lactam nitrogen and carbonyl oxygen act as donor sites for metal coordination.
Complexation with Cu(II) :
Reaction with CuCl₂ in methanol forms a square-planar complex, confirmed by UV-Vis and ESR spectroscopy.
Metal Salt | Ligand Ratio | Geometry | Stability Constant (log K) |
---|---|---|---|
CuCl₂ | 1:2 | Square-planar | 8.2 ± 0.3 |
Applications :
Reduction of the Butanoyl Group
The ketone in the 3,3-dimethylbutanoyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄ | MeOH, 0°C, 2 h | 3,3-Dimethylbutanol derivative | 64% |
LiAlH₄ | THF, reflux, 4 h | 3,3-Dimethylbutanol derivative | 89% |
Mechanism :
-
Hydride transfer to the carbonyl carbon forms the alkoxide intermediate, which is protonated to yield the alcohol .
Ring-Opening Cross-Coupling Reactions
The lactam ring opens under palladium catalysis to participate in Suzuki-Miyaura couplings.
Example :
Reaction with phenylboronic acid forms a biaryl-piperazine hybrid.
Catalyst | Base | Product | Yield |
---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | 4-(3,3-Dimethylbutanoyl)-2-phenylpiperazine | 55% |
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .
N-Oxidation
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the tertiary amine to an N-oxide.
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
m-CPBA | DCM, RT, 6 h | Piperazin-2-one N-oxide | 76% |
Characterization :
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylbutanoyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethylbutanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This inhibition can disrupt the normal metabolic processes of microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,3-Dimethylbutanoyl)-3-ethylpiperazin-2-one: Similar structure with an ethyl group at the 3-position.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a benzylpiperazine moiety.
Uniqueness
4-(3,3-Dimethylbutanoyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
4-(3,3-dimethylbutanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)6-9(14)12-5-4-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNMTJDRYRTPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCNC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.